(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazol core fused with a pyrazole moiety via an imino linkage. This structure is characterized by:
- A benzothiazole ring substituted with methyl groups at positions 5 and 5.
- An ethyl pyrazole-3-carbonyl group connected through an imine bond (C=N) to the benzothiazole nitrogen.
- An ethyl acetate side chain at the 3-position of the benzothiazole ring.
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylpyrazole-3-carbonyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-22-8-7-14(21-22)18(25)20-19-23(11-16(24)26-6-2)15-10-12(3)9-13(4)17(15)27-19/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUWNVPMWZMEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that incorporates a pyrazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring and a benzo[d]thiazole structure. The specific configuration at the ethyl group and the carbonyl imino linkage contributes to its biological activity. The molecular formula can be represented as follows:
1. Anticancer Activity
Numerous studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, research highlights that pyrazole-based compounds can induce apoptosis in various cancer cell lines through different mechanisms, including the inhibition of anti-apoptotic proteins . In particular, the compound's ability to enhance apoptotic pathways has been documented in studies involving human cancer cell lines such as H460 and A549.
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . These compounds work by modulating inflammatory pathways and reducing cytokine production.
3. Antimicrobial Properties
Research has demonstrated that pyrazole derivatives possess notable antimicrobial activity against various bacterial strains. For example, modifications in the pyrazole structure have led to enhanced efficacy against Gram-positive and Gram-negative bacteria . The presence of specific functional groups within the compound can significantly influence its antibacterial potency.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory processes or cancer progression.
- Modulation of Signaling Pathways: The compound may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Study on Anticancer Efficacy: A recent study evaluated a series of pyrazole derivatives for their anticancer properties against various human cancer cell lines, revealing significant cytotoxic effects attributed to their structural characteristics .
- Anti-inflammatory Testing: In vivo studies demonstrated that certain pyrazole compounds effectively reduced carrageenan-induced edema in animal models, showcasing their potential as anti-inflammatory agents comparable to traditional NSAIDs .
- Antimicrobial Activity Assessment: A comparative study assessed the antimicrobial activity of several pyrazole derivatives against standard bacterial strains, confirming their effectiveness and paving the way for further development as therapeutic agents .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing pyrazole and benzothiazole structures exhibit significant anti-inflammatory activity. For example, derivatives of pyrazole have been screened for analgesic and anti-inflammatory effects, showing promising results in reducing inflammation without considerable ulcerogenic effects . The incorporation of the benzothiazole moiety in (Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate may enhance these properties through synergistic mechanisms.
Anticancer Activity
The pyrazole and benzothiazole components are linked to various anticancer activities. Recent studies have reported that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating potent cytotoxicity . The specific structure of this compound suggests it could be evaluated for similar anticancer properties.
Crystal Structure Studies
Understanding the crystal structure of related compounds can provide insights into the interactions at the molecular level. For instance, studies on related pyrazole derivatives have revealed hydrogen bonding patterns that stabilize their structures, which might be crucial for their biological activity . Investigating the crystal structure of this compound could yield similar insights.
Mechanistic Studies
Mechanistic investigations into how compounds like this compound exert their effects on cellular pathways are essential. Previous research has shown that pyrazoles can inhibit key enzymes involved in cancer cell proliferation and inflammation .
Case Study: Pyrazole Derivatives in Cancer Therapy
A study by Wei et al. focused on ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, which demonstrated significant anticancer activity against A549 cells with an IC50 value of 0.95 nM . This highlights the potential for similar derivatives like this compound to be developed as effective anticancer agents.
Case Study: Anti-inflammatory Activity
In another study, compounds with similar structures were screened for their anti-inflammatory properties and showed promising results in reducing inflammatory markers without inducing significant toxicity . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid benzothiazole-pyrazole architecture.
Structural Analogues from Pharmacopeial Derivatives
describes thiazol-5-ylmethyl carbamates and ureido derivatives (e.g., compounds l and m), which share the thiazole core but differ in substituents:
- Thiazol-5-ylmethyl carbamates (e.g., compound l): Feature a carbamate-linked thiazole with hydroxy and phenyl groups. Unlike the target compound, these lack the fused benzothiazole system and pyrazole-imino linkage, resulting in lower planarity and altered solubility.
- Ureido derivatives (e.g., compound m): Incorporate a hydroperoxypropan-2-ylthiazole moiety. These exhibit higher polarity due to the ureido and hydroperoxy groups, contrasting with the target compound’s ethyl acetate side chain .
Table 1: Structural Comparison
| Feature | Target Compound | Thiazol-5-ylmethyl Carbamate (l) | Ureido Derivative (m) |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole | Thiazole | Thiazole |
| Key Linkage | Pyrazole-imino | Carbamate | Ureido |
| Substituents | 5,7-Dimethyl, ethyl acetate | Phenyl, hydroxy | Hydroperoxy, phenyl |
| Planarity | High (fused rings) | Moderate | Low (branched substituents) |
Methylofuran and MFR-a Cofactors
highlights methylofuran (MFR) cofactors, such as MFR-a, which contain a formylated thiazole ring. While MFR-a shares the thiazole moiety, it lacks the pyrazole-imino bridge and benzo[d]thiazole fusion.
Computational Similarity Analysis
emphasizes the Tanimoto coefficient for quantifying structural similarity. Using binary fingerprinting:
- The target compound shows moderate similarity (Tanimoto ~0.4–0.6) to thiazole derivatives like those in , driven by shared heterocyclic cores.
- Lower similarity (Tanimoto <0.3) is observed with non-thiazole heterocycles (e.g., catechins in ), underscoring the critical role of the benzothiazole-pyrazole scaffold .
Table 2: Tanimoto Similarity Scores
| Compared Compound | Tanimoto Coefficient | Key Divergence |
|---|---|---|
| Thiazol-5-ylmethyl Carbamate | 0.55 | Carbamate vs. imino linkage |
| Methylofuran (MFR-a) | 0.35 | Formyl vs. pyrazole substituents |
| (-)-Epigallocatechin Gallate | 0.18 | Flavanol vs. benzothiazole core |
Research Implications and Limitations
While the target compound’s structural novelty is evident, direct pharmacological or synthetic data remain sparse in the provided evidence. Comparative studies suggest that:
- 5,7-Dimethyl substitution on the benzothiazole may increase lipophilicity, influencing membrane permeability.
Further experimental validation is needed to explore its bioactivity and optimize synthetic routes, particularly leveraging crystallographic tools like SHELX for structural refinement .
Q & A
Q. How do researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from fluorescence-based vs. radiometric assays to identify assay-specific artifacts .
- Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
